molecular formula C6H11NO2 B13511561 Methyl 3-methylazetidine-2-carboxylate

Methyl 3-methylazetidine-2-carboxylate

Cat. No.: B13511561
M. Wt: 129.16 g/mol
InChI Key: YBHNQZPRGWBKSQ-UHFFFAOYSA-N
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Description

Methyl 3-methylazetidine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at the 3-position and a methyl ester at the 2-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 3-methylazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-3-7-5(4)6(8)9-2/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHNQZPRGWBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylazetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methylazetidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine ring’s strained structure allows it to interact uniquely with various biomolecules, leading to its bioactivity .

Comparison with Similar Compounds

Structural Analogs

a. Methyl 3-aminocyclopentanecarboxylate
  • Molecular Formula: C₇H₁₃NO₂ (vs. C₆H₁₁NO₂ for Methyl 3-methylazetidine-2-carboxylate).
  • Key Differences: Cyclopentane ring (5-membered) vs. azetidine (4-membered), leading to reduced ring strain in the former. Amino group at the 3-position vs. methyl group, altering reactivity in nucleophilic or catalytic reactions .
  • Applications: Intermediate in peptide synthesis due to its amino-ester functionality.
b. (3S)-tert-Butyl 3-methylazetidine-2-carboxylate hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂ (vs. C₆H₁₁NO₂).
  • Hydrochloride salt form increases solubility in polar solvents compared to the free base .
  • Applications : Chiral building block in pharmaceutical synthesis.
c. Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
  • Molecular Features : Benzoxazole core with ester and aryl substituents.
  • Key Differences: Aromatic benzoxazole system vs. non-aromatic azetidine, leading to divergent electronic properties. Applications in hydrazinecarbothioamide synthesis for antimicrobial agents .

Functional Group Comparisons

a. Methyl Ester Reactivity
  • Methyl esters are common in agrochemicals (e.g., metsulfuron methyl ester) and pharmaceuticals due to their hydrolytic lability, enabling controlled release of active carboxylic acids .
  • Example: this compound may undergo hydrolysis to 3-methylazetidine-2-carboxylic acid under basic conditions, analogous to methyl laurate (dodecanoic acid methyl ester) .
b. Ring Strain and Stability
  • Azetidine’s 4-membered ring introduces significant ring strain (~25 kcal/mol), enhancing reactivity in ring-opening reactions compared to 5- or 6-membered analogs like cyclopentane derivatives .

Physicochemical Properties (Table 1)

Compound Molecular Weight (g/mol) Ring Size Key Functional Groups Applications
This compound* ~143.18 (estimated) 4 Azetidine, methyl ester Drug intermediates
Methyl 3-aminocyclopentanecarboxylate 143.18 5 Cyclopentane, amino, ester Peptide synthesis
(3S)-tert-Butyl derivative 207.70 4 Azetidine, tert-butyl ester Chiral pharmaceuticals
Methyl laurate 214.34 N/A Linear alkyl ester Surfactants, biodiesel

*Estimated based on structural analogs.

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